2-Methyl-Celecoxib

Übersicht

Beschreibung

2-Methyl-Celecoxib is a derivative of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is of interest due to its potential therapeutic applications and unique chemical properties.

Wirkmechanismus

Target of Action

2-Methyl-Celecoxib, like its parent compound Celecoxib, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is a key enzyme involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . By inhibiting COX-2, this compound can reduce the production of these inflammatory mediators .

Mode of Action

This compound acts by inhibiting the COX-2 enzyme . This inhibition decreases the formation of prostaglandin precursors, leading to reduced production of prostaglandins . As a result, inflammation, pain, and fever - symptoms often associated with increased prostaglandin production - are alleviated .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the conversion of arachidonic acid to prostaglandin H2 is blocked, which in turn reduces the production of other prostaglandins and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature .

Pharmacokinetics

The pharmacokinetics of this compound are likely to be similar to those of Celecoxib. Celecoxib is absorbed moderately when given orally, with peak plasma concentrations occurring after 2 to 4 hours . It is extensively protein-bound, primarily to plasma albumin . Celecoxib is metabolized primarily by the cytochrome P450 (CYP) 2C9 isoenzyme and has an elimination half-life of about 11 hours in healthy individuals . It is eliminated following biotransformation to carboxylic acid and glucuronide metabolites, with little drug (2%) being eliminated unchanged in the urine .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain . By inhibiting COX-2 and subsequently reducing prostaglandin production, this compound can alleviate symptoms associated with conditions like osteoarthritis and rheumatoid arthritis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP2C9 could potentially affect the metabolism of this compound . Additionally, conditions that affect protein binding or alter the normal function of the liver or kidneys could also impact the drug’s pharmacokinetics

Biochemische Analyse

Biochemical Properties

2-Methyl-Celecoxib plays a significant role in biochemical reactions by selectively inhibiting the COX-2 enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound interacts with various biomolecules, including enzymes and proteins. Specifically, this compound binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2. This interaction is crucial for its anti-inflammatory properties. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing its biochemical effects .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation. This compound influences cell function by modulating cell signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and growth. Furthermore, this compound affects gene expression by downregulating the expression of anti-apoptotic genes and upregulating pro-apoptotic genes. It also impacts cellular metabolism by altering the mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of the COX-2 enzyme. By binding to the active site of COX-2, it prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandin H2. This inhibition reduces the levels of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects. Additionally, this compound has been found to inhibit other enzymes, such as carbonic anhydrase, which further contributes to its therapeutic properties. The compound also modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have demonstrated that this compound maintains its anti-inflammatory and anticancer properties, with sustained inhibition of COX-2 activity and induction of apoptosis in cancer cells. Prolonged exposure to the compound may lead to adaptive cellular responses, such as the upregulation of compensatory pathways, which could affect its efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively reduces inflammation and pain without significant adverse effects. At higher doses, this compound may exhibit toxic effects, including gastrointestinal irritation and renal toxicity. Studies have shown that there is a threshold dose beyond which the compound’s therapeutic benefits are outweighed by its toxic effects. Therefore, careful dosage optimization is crucial to maximize the therapeutic potential of this compound while minimizing its adverse effects .

Metabolic Pathways

This compound is primarily metabolized in the liver through the cytochrome P450 enzyme system, particularly CYP2C9. The compound undergoes methyl hydroxylation to form hydroxycelecoxib, which is further oxidized to carboxycelecoxib. These metabolites are then conjugated with glucuronic acid and excreted in the urine and feces. The metabolic pathways of this compound are similar to those of celecoxib, with the primary difference being the presence of the methyl group, which affects its metabolic rate and pharmacokinetics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound is extensively bound to plasma proteins, primarily albumin, which facilitates its distribution throughout the body. It accumulates in inflamed tissues and tumor sites, where it exerts its therapeutic effects. The transport and distribution of this compound are influenced by factors such as tissue perfusion, binding affinity to transport proteins, and the presence of efflux transporters .

Subcellular Localization

This compound predominantly localizes in the cytoplasm and nucleus of cells. In the cytoplasm, it interacts with various enzymes and proteins involved in inflammatory and apoptotic pathways. In the nucleus, this compound influences gene expression by modulating transcription factors and chromatin structure. The compound’s subcellular localization is crucial for its therapeutic effects, as it allows for targeted modulation of cellular processes involved in inflammation and cancer .

Vorbereitungsmethoden

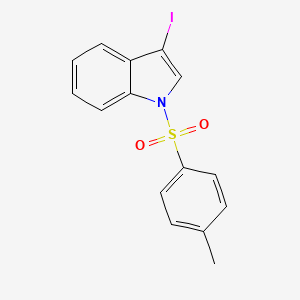

The synthesis of 2-Methyl-Celecoxib involves a series of chemical reactions. One common method is the Claisen condensation between 4-methylacetophenone and ethyl trifluoroacetate in methanol, followed by a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride . This process can be carried out in both batch and continuous flow modes, with the latter offering improved yields and reduced reaction times .

Analyse Chemischer Reaktionen

2-Methyl-Celecoxib undergoes various chemical reactions, including:

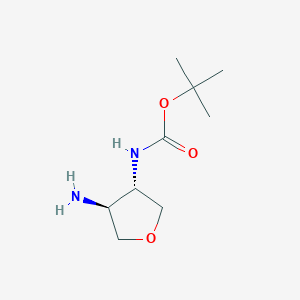

Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

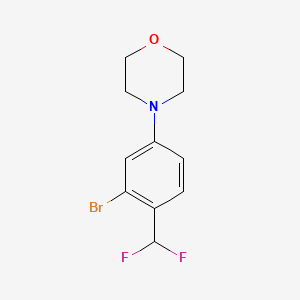

Substitution: Substitution reactions often involve halogenation or nitration, using reagents like bromine or nitric acid.

Wissenschaftliche Forschungsanwendungen

2-Methyl-Celecoxib has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

2-Methyl-Celecoxib is compared with other COX-2 inhibitors like Nimesulide and Rofecoxib. While all these compounds share the ability to selectively inhibit COX-2, this compound is unique due to its enhanced solubility and bioavailability . Similar compounds include:

Eigenschaften

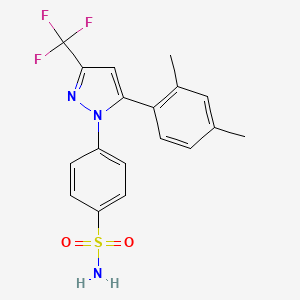

IUPAC Name |

4-[5-(2,4-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O2S/c1-11-3-8-15(12(2)9-11)16-10-17(18(19,20)21)23-24(16)13-4-6-14(7-5-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMHSMOZNZFYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170570-09-9 | |

| Record name | 2-Methyl celecoxib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170570099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL CELECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU7XND9V2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-phenylphenyl)methyl]butan-1-amine](/img/structure/B3109089.png)

![4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B3109110.png)

![(3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B3109152.png)

![1-[(3R)-3-Aminopiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B3109156.png)